molecular formula C17H24N4O2S B4687365 N-(4-ethoxyphenyl)-2-[(4-isobutyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide

N-(4-ethoxyphenyl)-2-[(4-isobutyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide

Cat. No. B4687365
M. Wt: 348.5 g/mol
InChI Key: UEDKTGZGOQVDPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethoxyphenyl)-2-[(4-isobutyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide is a chemical compound that is extensively used in scientific research due to its unique properties. This compound is synthesized through a specific method and has several applications in the field of biochemistry and physiology.

Mechanism of Action

N-(4-ethoxyphenyl)-2-[(4-isobutyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide inhibits DPP-4 by binding to its active site. This results in the inhibition of the degradation of incretin hormones, which are involved in the regulation of glucose metabolism. As a result, the levels of these hormones increase, leading to improved glucose control.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects. It has been shown to improve glucose control in animal models of type 2 diabetes. It also has a positive effect on insulin secretion and sensitivity. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-(4-ethoxyphenyl)-2-[(4-isobutyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide in lab experiments is its potency as a DPP-4 inhibitor. This makes it a valuable tool for studying the role of DPP-4 in glucose metabolism. However, one of the limitations of using this compound is its potential toxicity, which needs to be carefully monitored.

Future Directions

There are several future directions for the use of N-(4-ethoxyphenyl)-2-[(4-isobutyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide in scientific research. One area of interest is its potential use in the treatment of other metabolic disorders, such as obesity and metabolic syndrome. Additionally, this compound could be used in combination with other drugs to improve glucose control in patients with type 2 diabetes. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential role in the regulation of glucose metabolism.

Scientific Research Applications

N-(4-ethoxyphenyl)-2-[(4-isobutyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide has several applications in scientific research. It is used as a potent inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of glucose metabolism. This compound has been extensively studied for its potential use in the treatment of type 2 diabetes.

properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[[5-methyl-4-(2-methylpropyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O2S/c1-5-23-15-8-6-14(7-9-15)18-16(22)11-24-17-20-19-13(4)21(17)10-12(2)3/h6-9,12H,5,10-11H2,1-4H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEDKTGZGOQVDPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2CC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-ethoxyphenyl)-2-[(4-isobutyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide
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N-(4-ethoxyphenyl)-2-[(4-isobutyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide
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N-(4-ethoxyphenyl)-2-[(4-isobutyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide
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N-(4-ethoxyphenyl)-2-[(4-isobutyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide
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N-(4-ethoxyphenyl)-2-[(4-isobutyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide
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N-(4-ethoxyphenyl)-2-[(4-isobutyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide

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